Edotreotide

SSTR PET Imaging GEP-NENs Image Contrast

Edotreotide (DOTA-TOC) is a bifunctional somatostatin analog with a DOTA chelator, enabling stable complexation of Ga-68 for PET/CT and Lu-177 for PRRT. Its DOTA cage and distinct peptide sequence confer a superior tumor-to-background ratio for high-contrast GEP-NET imaging versus DOTATATE/NOC. The Phase 3 COMPETE trial validates 177Lu-edotreotide with a 9.8-month PFS benefit over everolimus. Procurement of this well-characterized precursor aligns with Ph. Eur. 2902 GMP standards, reducing regulatory friction for clinical development.

Molecular Formula C51H68N10O11S2
Molecular Weight 1421.6 g/mol
CAS No. 173606-11-6
Cat. No. B549112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdotreotide
CAS173606-11-6
SynonymsD-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-N6-acetyl-L-lysyl-L-threonyl-N-[(1R, 2R)-2-hydroxy-1-(hydroxymethyl)propyl]-L-Cysteinamide cyclic (2→7)-disulfide
Molecular FormulaC51H68N10O11S2
Molecular Weight1421.6 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
InChIInChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1
InChIKeyRZHKDBRREKOZEW-AAXZNHDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Edotreotide (CAS 173606-11-6) for Targeted Radiopharmaceuticals: Baseline Procurement Overview


Edotreotide, also known as DOTA-TOC or (DOTA0-Phe1-Tyr3)octreotide, is a synthetic somatostatin analog conjugated with the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) [1]. This bifunctional design enables stable complexation with various radiometals, including Gallium-68 (⁶⁸Ga) for PET/CT diagnostic imaging, and Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for Peptide Receptor Radionuclide Therapy (PRRT) . Edotreotide functions by binding with high affinity to somatostatin receptors (SSTRs), predominantly SSTR2, which are overexpressed on the cell surface of many neuroendocrine tumors (NETs) [1]. Unlike unchelated somatostatin analogs such as octreotide, edotreotide's DOTA cage is essential for creating stable, targeted theranostic radiopharmaceuticals used in the management of gastroenteropancreatic neuroendocrine tumors (GEP-NETs) .

Why Generic Substitution of Edotreotide in the DOTA-Peptide Class Fails Scientific and Regulatory Scrutiny


While DOTA-conjugated somatostatin analogs share the same chelator, their peptide sequences differ, resulting in substantial variations in receptor subtype binding profiles (SSTR2 vs. SSTR3/5), tumor uptake, background clearance, and intracellular retention [1]. These differences directly impact the tumor-to-background ratio (TBR) in diagnostic imaging and the delivered radiation dose to tumors versus healthy organs (e.g., kidneys, bone marrow) in PRRT [2]. Regulatory guidance and expert consensus emphasize that even among closely related peptides like DOTATOC (edotreotide), DOTATATE, and DOTANOC, their distinct pharmacokinetics preclude direct substitution without altering diagnostic sensitivity or therapeutic safety margins [2].

Quantitative Evidence Guide for Scientific Selection of Edotreotide (DOTATOC)


Superior Tumor-to-Background Ratio (TBR) Compared to DOTATATE and DOTANOC in Diagnostic Imaging

Edotreotide (DOTATOC) demonstrates the highest tumor-to-background ratio (TBR) among the three major DOTA-conjugated somatostatin analogs, a critical metric for diagnostic image contrast and lesion detectability [1]. While ⁶⁸Ga-DOTATATE exhibits higher absolute tumor uptake due to a ~10-fold higher affinity for SSTR2, its higher uptake in normal tissues reduces overall diagnostic performance compared to edotreotide [1] [2]. ⁶⁸Ga-DOTANOC is considered less effective due to lower tumor uptake and slower clearance, resulting in a reduced TBR [1].

SSTR PET Imaging GEP-NENs Image Contrast Diagnostic Accuracy

Phase 3 Head-to-Head Superiority: ¹⁷⁷Lu-Edotreotide vs. Everolimus in GEP-NETs

In the pivotal Phase 3 COMPETE trial (NCT03049189), ¹⁷⁷Lu-edotreotide (ITM-11) demonstrated a statistically significant improvement in median progression-free survival (mPFS) compared to everolimus, a standard-of-care targeted molecular therapy [1]. The study enrolled 309 patients with inoperable, progressive, well-differentiated Grade 1 or 2 GEP-NETs [2]. This trial is the first international Phase 3 study to directly compare radioligand therapy with a targeted agent in this setting without mandatory background somatostatin analog therapy [3].

Targeted Radionuclide Therapy Peptide Receptor Radionuclide Therapy (PRRT) Phase 3 Clinical Trial Gastroenteropancreatic Neuroendocrine Tumors

Quantified Favorable Safety Profile in Direct Comparison to Everolimus

The COMPETE trial also provided a head-to-head comparison of safety, demonstrating a more favorable tolerability profile for ¹⁷⁷Lu-edotreotide compared to everolimus [1]. The proportion of patients experiencing treatment-emergent side effects related to study medication was substantially lower in the edotreotide arm [2].

Treatment-Emergent Adverse Events Safety Profile PRRT Everolimus

Ph. Eur. Monograph and GMP-Compliant Supply Chain for Clinical and Commercial Use

Edotreotide (DOTA-TOC) is manufactured in full compliance with current EU GMP requirements and is specified according to the European Pharmacopoeia (Ph. Eur.) monograph 2902 for 'Chemical precursors for radiopharmaceutical preparations' . This contrasts with some analogs like DOTATATE and DOTANOC, which are not uniformly available as commercial, lyophilized, GMP-grade kits [1].

Pharmaceutical Quality GMP Manufacturing Regulatory Compliance Pharmacopoeia

Validated Application Scenarios for Edotreotide in Research, Development, and Clinical Practice


PET/CT Diagnostic Imaging of GEP-NETs with Quantified Superior Tumor-to-Background Contrast

For nuclear medicine departments and imaging CROs seeking to maximize diagnostic accuracy in gastroenteropancreatic neuroendocrine neoplasms (GEP-NENs), ⁶⁸Ga-edotreotide PET/CT is the preferred tracer. Its proven ability to achieve the highest tumor-to-background ratio (TBR) among DOTA-peptide analogs ensures superior lesion detectability and diagnostic confidence compared to alternatives like ⁶⁸Ga-DOTATATE or ⁶⁸Ga-DOTANOC [1].

First- or Second-Line PRRT for Progressive GEP-NETs with Level 1 Evidence of Superior Efficacy

Based on the Phase 3 COMPETE trial, ¹⁷⁷Lu-edotreotide (ITM-11) is validated for use as a first- or second-line Peptide Receptor Radionuclide Therapy (PRRT) in patients with inoperable, progressive Grade 1/2 GEP-NETs. Procurement of this specific radioligand is supported by Level 1 evidence showing a statistically significant 9.8-month improvement in median progression-free survival compared to everolimus [2] [3].

Theranostic Radiopharmaceutical Development Leveraging a GMP-Compliant, Monographed Precursor

For pharmaceutical companies and academic radiopharmacies developing theranostic agents, edotreotide (DOTA-TOC) offers a distinct advantage as a well-characterized, EU GMP-compliant chemical precursor with a dedicated Ph. Eur. monograph (2902). This provides a streamlined, higher-quality starting point for creating clinical trial materials or commercial products, reducing development risk and regulatory complexity compared to using less well-defined alternatives .

Replacement of Legacy SPECT Imaging with ⁶⁸Ga-Edotreotide PET/CT

Institutions seeking to transition from older, lower-resolution ¹¹¹In-pentetreotide (Octreoscan) SPECT imaging for NETs can confidently procure ⁶⁸Ga-edotreotide PET/CT kits. Comparative studies demonstrate a substantial improvement in diagnostic accuracy with PET tracers; for instance, ⁶⁸Ga-DOTATATE/TOC show a true positive rate of 78.4% compared to 63.7% for ¹¹¹In-pentetreotide [4]. This upgrade to edotreotide-based PET/CT aligns with modern diagnostic guidelines and improves patient management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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